

The Biological Activity of Methyl 12-methyltetradecanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 12-methyltetradecanoate

Cat. No.: B164436

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Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester with emerging biological significance. As the methyl ester of 12-methyltetradecanoic acid (12-MTA), also known as anteiso-pentadecanoic acid methyl ester (anteiso-C15:0 methyl ester), this compound is found in various natural sources, including bacteria and marine organisms.[1][2] Branched-chain fatty acids are crucial for regulating the fluidity of cell membranes, particularly in bacteria, enabling them to adapt to environmental stress such as low temperatures.[2] While much of the currently available quantitative biological data pertains to the unesterified form, 12-methyltetradecanoic acid (12-MTA), it is reasonably anticipated that the methyl ester exhibits analogous activities, as fatty acid methyl esters (FAMES) are frequently utilized as precursors or delivery vehicles for their corresponding free fatty acids. This guide provides a comprehensive overview of the known biological activities, quantitative data, and relevant experimental protocols associated with this class of molecules.

Core Biological Activities

The primary biological activities identified for 12-methyltetradecanoic acid, and by extension, its methyl ester, are its anti-proliferative effects against cancer cells and its potent antifouling properties against marine organisms. Additionally, as an anteiso-branched-chain fatty acid, it plays a significant role in the physiology of certain bacteria.

Anti-proliferative Activity

12-Methyltetradecanoic acid (12-MTA) has demonstrated significant inhibitory effects on the proliferation of various human cancer cell lines.[3] This activity is primarily attributed to the induction of apoptosis.[3]

Antifouling Activity

12-MTA has been identified as a potent, non-toxic inhibitor of larval settlement in the biofouling polychaete *Hydroides elegans*. [4] This suggests its potential as an environmentally friendly antifouling agent.

Role in Bacterial Membranes

As an anteiso-branched-chain fatty acid, the C15:0 backbone of **Methyl 12-methyltetradecanoate** is a key component of the cell membrane in certain bacteria, such as *Listeria monocytogenes*. It plays a critical role in maintaining membrane fluidity, which is essential for survival at low temperatures.[5][6]

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of 12-methyltetradecanoic acid (12-MTA).

Table 1: Anti-proliferative Activity of 12-Methyltetradecanoic Acid (12-MTA) against Human Cancer Cell Lines[3]

Cell Line	Cancer Type	IC50 (µg/mL)
PC3	Prostate Cancer	17.99
LNCaP	Prostate Cancer	25.46
DU145	Prostate Cancer	35.44
OVCAR-5	Ovarian Cancer	28.75
HT-29	Colon Cancer	30.11

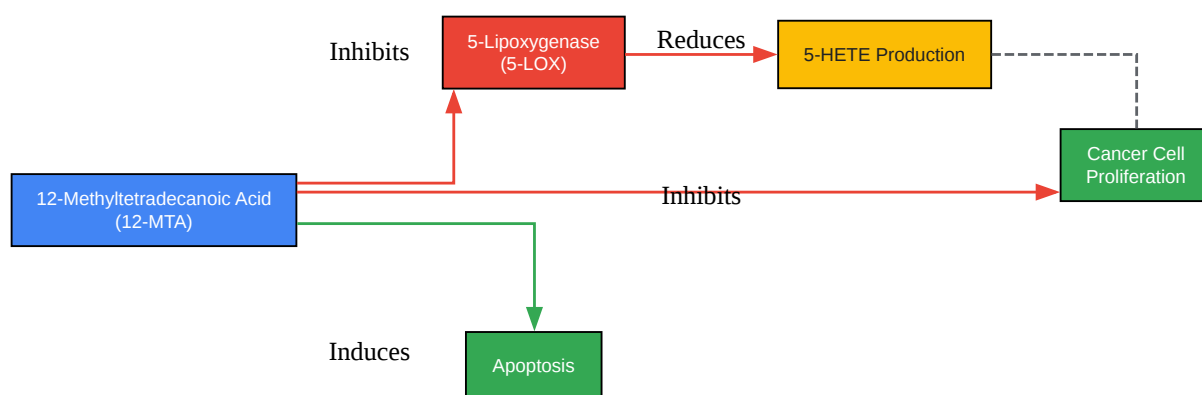
Table 2: Antifouling Activity of 12-Methyltetradecanoic Acid (12-MTA) against *Hydroides elegans* Larvae[4]

Parameter	Value (µg/mL)	Description
EC50	0.6	The concentration that inhibits larval settlement by 50%.
LC50	> 80	The concentration that is lethal to 50% of the larvae.

Mechanistic Insights and Signaling Pathways

Anti-proliferative Mechanism

The anti-cancer activity of 12-MTA is associated with the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[3] This inhibition leads to a reduction in the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a pro-inflammatory and pro-proliferative metabolite. The downstream effect of 5-LOX inhibition is the induction of apoptosis, a form of programmed cell death, in cancer cells.[3]

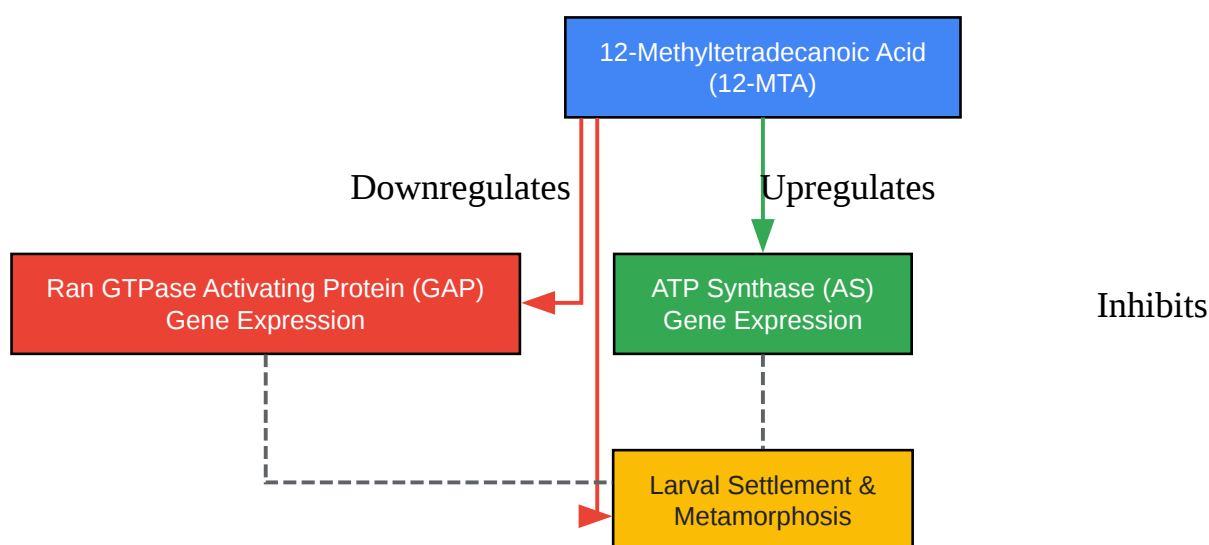


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Antiproliferative signaling of 12-MTA.

Antifouling Mechanism

The antifouling activity of 12-MTA against *Hydroides elegans* larvae is linked to the regulation of specific gene expression. Treatment with 12-MTA leads to the downregulation of Ran GTPase activating protein (GAP) and the upregulation of ATP synthase (AS).^[7] These genes are believed to play crucial roles in the signaling cascade that governs larval settlement and metamorphosis.



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Antifouling mechanism of 12-MTA.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of **Methyl 12-methyltetradecanoate**.

Anti-proliferative Activity (MTT Assay)

This protocol is adapted from standard MTT assay procedures and the methodology described for 12-MTA.^[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on the proliferation of cancer cells.

Workflow:



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Workflow for the MTT assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- **Methyl 12-methyltetradecanoate** (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **Methyl 12-methyltetradecanoate**. Include a vehicle control (solvent only).
- Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 72 hours).

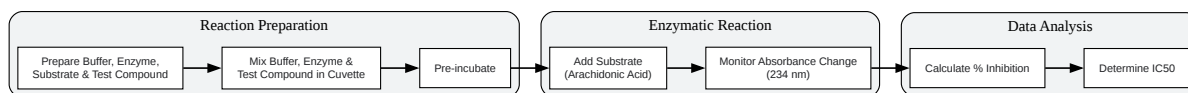
- MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

5-Lipoxygenase Inhibition Assay

This protocol is based on a general spectrophotometric method for measuring 5-LOX activity.

Objective: To determine the inhibitory effect of a compound on 5-lipoxygenase activity.

Workflow:



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Workflow for 5-Lipoxygenase inhibition assay.

Materials:

- Purified 5-lipoxygenase enzyme
- Arachidonic acid (substrate)
- Reaction buffer (e.g., Tris-HCl)
- **Methyl 12-methyltetradecanoate**

- UV-Vis spectrophotometer

Procedure:

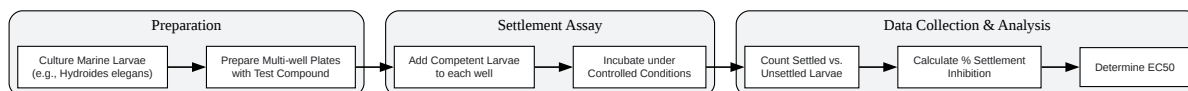
- **Reaction Mixture Preparation:** In a cuvette, prepare a reaction mixture containing the reaction buffer, 5-lipoxygenase enzyme, and the test compound at various concentrations.
- **Pre-incubation:** Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a short period.
- **Reaction Initiation:** Initiate the reaction by adding the arachidonic acid substrate.
- **Absorbance Measurement:** Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
- **Data Analysis:** Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC50 value.

Antifouling Larval Settlement Assay

This protocol is based on the methodology used to test the antifouling properties of 12-MTA against *Hydroides elegans*.^[4]

Objective: To determine the effective concentration (EC50) of a compound that inhibits larval settlement.

Workflow:



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Workflow for larval settlement assay.

Materials:

- Competent larvae of the target marine organism
- Multi-well plates
- Filtered seawater
- **Methyl 12-methyltetradecanoate**
- Stereomicroscope

Procedure:

- Preparation of Test Plates: Add the test compound at various concentrations to the wells of a multi-well plate. Allow the solvent to evaporate if necessary.
- Larval Addition: Add a known number of competent larvae to each well.
- Incubation: Incubate the plates under conditions that promote settlement (e.g., specific temperature and light cycle).
- Observation and Counting: After a set incubation period, count the number of settled and unsettled (swimming) larvae in each well under a stereomicroscope.
- Data Analysis: Calculate the percentage of settlement inhibition for each concentration and determine the EC50 value.

Conclusion

Methyl 12-methyltetradecanoate, and its corresponding free fatty acid, represent a class of molecules with significant and diverse biological activities. The anti-proliferative effects, mediated through the inhibition of the 5-lipoxygenase pathway, suggest potential applications in oncology. Concurrently, the potent and non-toxic antifouling properties highlight its promise as an environmentally benign solution to biofouling. Further research is warranted to fully elucidate the biological activities and mechanisms of action of the methyl ester form and to

explore its therapeutic and industrial potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and application of this intriguing molecule.

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